8,9-dimethoxy-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
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Overview
Description
8,9-Dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethoxy-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves multiple steps. One common method includes the reaction of 5-chloro or 5-methoxy substituted 3-amino-8-methoxy-[1,2,4]triazolo[4,3-c]quinazoline with methanol salts in an alcohol solvent . The reaction conditions often require refluxing and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced forms of the triazoloquinazoline core .
Scientific Research Applications
8,9-Dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 8,9-dimethoxy-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[5,1-c][1,2,4]triazines: These compounds share structural similarities and exhibit antiviral and antitumor activities.
Quinazoline derivatives: Known for their wide range of biological activities, including anti-cancer and anti-inflammatory properties.
Uniqueness
8,9-Dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is unique due to its specific triazoloquinazoline core, which imparts distinct biological activities and chemical reactivity
Properties
IUPAC Name |
8,9-dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-6-13-11-7-4-9(17-2)10(18-3)5-8(7)14-12(19)16(11)15-6/h4-5H,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDOHEGBIUSGLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C=C(C(=CC3=NC(=S)N2N1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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